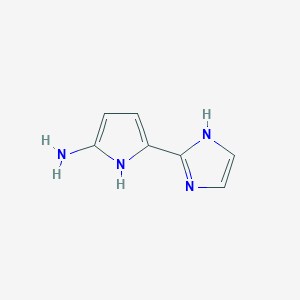
2-(1H-Imidazol-2(3H)-ylidene)-2H-pyrrol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- is a heterocyclic compound that contains both pyrrole and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the reaction of five-membered lactone precursors with ammonia or amines . Additionally, reductive cyclization of nitroolefins with 1,3-diketones and various aldol-type cyclo-condensations are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available and inexpensive synthetic precursors. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It has shown promise in the development of new drugs due to its unique structural properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- is unique due to its specific combination of pyrrole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
5-(1H-imidazol-2-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C7H8N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-4,11H,8H2,(H,9,10) |
Clave InChI |
FWKKMSJKKNRHPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C2=CC=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















